![molecular formula C6H9F3O2 B2689189 [5-(Trifluoromethyl)oxolan-2-yl]methanol CAS No. 2138263-40-6](/img/structure/B2689189.png)

[5-(Trifluoromethyl)oxolan-2-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

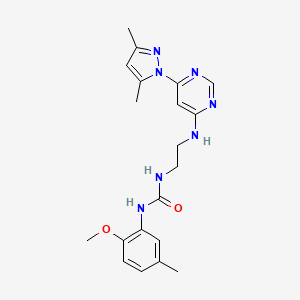

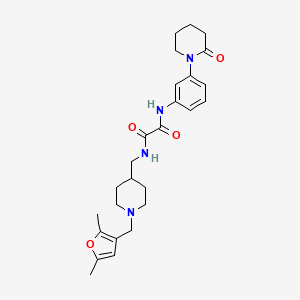

“[5-(Trifluoromethyl)oxolan-2-yl]methanol” is a chemical compound with the CAS Number: 2138263-40-6 . The IUPAC name for this compound is (5-(trifluoromethyl)tetrahydrofuran-2-yl)methanol . The molecular weight of this compound is 170.13 .

Molecular Structure Analysis

The InChI code for “[5-(Trifluoromethyl)oxolan-2-yl]methanol” is 1S/C6H9F3O2/c7-6(8,9)5-2-1-4(3-10)11-5/h4-5,10H,1-3H2 . This code provides a unique representation of the molecular structure.Aplicaciones Científicas De Investigación

Heterogeneously Catalysed Condensations

Research by Deutsch, Martin, and Lieske (2007) delves into the acid-catalysed condensation of glycerol with various aldehydes and ketones to form cyclic acetals, including [1,3]dioxolan-4-yl-methanols, using solid acids as heterogeneous catalysts. These compounds are highlighted as potential novel platform chemicals, with specific interest in their precursor role for 1,3-propanediol derivatives, suggesting applications in synthesizing new materials and chemicals from renewable resources (Deutsch, Martin, & Lieske, 2007).

Electrochemical Oxidation

Shirai et al. (2001) found that 2,2,2-Trifluoroethanol is an effective co-solvent for the electrochemical oxidation of cyclic ethers and other organic compounds resistant to oxidation in methanol. The oxidation products of these reactions are valuable synthetic intermediates, indicating that trifluoromethylated compounds can enhance the reactivity and selectivity of electrochemical processes (Shirai et al., 2001).

Sensing Technology for Methanol Detection

Zheng et al. (2019) developed a methanol gas sensor based on Y2O3 multishelled hollow structures, which exhibits high sensitivity and selectivity. This sensor's ability to detect methanol with an ultrasensitive limit and its application to liquor samples underscore the potential of using trifluoromethylated compounds in environmental monitoring and food safety (Zheng et al., 2019).

Methanol to Hydrocarbons Conversion

Derouane et al. (1978) explored the conversion of methanol and ethanol to hydrocarbons using synthetic zeolite H-ZSM-5, demonstrating the versatility of methanol as a feedstock for producing valuable hydrocarbons. This research highlights the role of methanol and its derivatives in the petrochemical industry, offering insights into mechanisms and pathways for transforming simple alcohols into more complex chemical structures (Derouane et al., 1978).

Methanol Production and Utilization

Dalena et al. (2018) provide an overview of methanol as a versatile chemical product and energy carrier, discussing its production processes and applications. The role of methanol in reducing CO2 emissions and its potential as a building block for complex compounds is emphasized, reflecting the broad applicability of methanol and related compounds in sustainable chemistry and energy solutions (Dalena et al., 2018).

Propiedades

IUPAC Name |

[5-(trifluoromethyl)oxolan-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c7-6(8,9)5-2-1-4(3-10)11-5/h4-5,10H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKCJPMKXBGMAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(Trifluoromethyl)oxolan-2-yl]methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2689108.png)

![N-cyclopentyl-2-(2-(isopropylamino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2689113.png)

![Methyl 4-((2-(dimethylamino)ethyl)(4,5-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2689119.png)

![3-[(dimethylamino)methyl]-N-phenyl-1H-indole-2-carboxamide](/img/structure/B2689122.png)

![4-[2-[[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2689124.png)

![N-[(5-Oxo-1-propylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2689127.png)

![3,5-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2689129.png)